Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid

CAS No.: 1219391-60-2

Cat. No.: VC2647540

Molecular Formula: C20H22N2O4

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219391-60-2 |

|---|---|

| Molecular Formula | C20H22N2O4 |

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | 3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24) |

| Standard InChI Key | MLHXMAJLOUQRJN-UHFFFAOYSA-N |

| SMILES | CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Properties

Basic Identification

The chemical identity of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid is characterized by several key parameters as detailed in Table 1.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 1219391-60-2 |

| Molecular Formula | C₂₀H₂₂N₂O₄ |

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | 3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| SMILES Notation | CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Standard InChI | InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24) |

| Standard InChIKey | MLHXMAJLOUQRJN-UHFFFAOYSA-N |

The compound is also known by several synonyms including Fmoc-DL-Dap(Me2)-OH and 3-(dimethylamino)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid .

Physicochemical Properties

Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems, as presented in Table 2.

Table 2: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| XLogP3-AA | 0.4 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 7 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 354.15795719 Da | Computed by PubChem 2.1 |

| Topological Polar Surface Area | 78.9 Ų | Computed by Cactvs 3.4.8.18 |

| Heavy Atom Count | 26 | Computed by PubChem |

| Formal Charge | 0 | Computed by PubChem |

| Complexity | 488 | Computed by Cactvs 3.4.8.18 |

| Undefined Atom Stereocenter Count | 1 | Computed by PubChem |

The compound demonstrates moderate lipophilicity (XLogP3-AA = 0.4) and contains multiple hydrogen bond donors and acceptors, contributing to its solubility profile and interaction potential in biochemical contexts .

Structural Characteristics

Molecular Structure

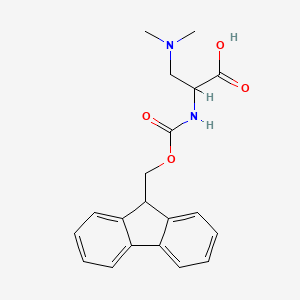

The molecular structure of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid consists of three key moieties:

-

The Fmoc protecting group (9-fluorenylmethoxycarbonyl), which provides protection for the amino functionality

-

The amino acid backbone (2-amino-propionic acid)

-

The dimethylamino side chain at the 3-position

This structural arrangement creates a racemic mixture (DL) containing both enantiomers of the compound, which is significant for certain applications where stereochemistry affects biological activity .

Stereochemistry

The compound contains one undefined stereocenter at the alpha-carbon position (C-2), resulting in a racemic mixture of both D and L isomers. This stereochemical feature distinguishes it from the L-specific version, which has defined stereochemistry and may exhibit different biological activities .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid serves as a valuable building block in solid-phase peptide synthesis, particularly when utilizing the Fmoc protection strategy. The Fmoc protecting group allows for selective deprotection under mild basic conditions, enabling controlled and sequential incorporation of this non-canonical amino acid into peptide chains.

The compound is especially useful for introducing tertiary amine functionalities into peptides, which can enhance:

-

Peptide solubility

-

Cell penetration capabilities

-

Binding interactions with target molecules

-

pH-responsive behavior

Medicinal Chemistry Applications

Research indicates that peptides containing Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid demonstrate several valuable properties for medicinal chemistry applications:

-

Enhanced stability against proteolytic degradation

-

Improved pharmacokinetic profiles

-

Modified conformational preferences

-

Novel binding interactions with biological targets

These properties make the compound valuable for developing peptide-based therapeutics with improved efficacy and bioavailability profiles .

Synthesis Methods

Laboratory Synthesis

The synthesis of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid typically follows established procedures for Fmoc protection of amino acids. The general synthetic route involves:

-

Starting with DL-2-amino-3-(dimethylamino)-propionic acid

-

Protection of the amino group using Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)

-

Reaction under basic conditions (typically using sodium carbonate or triethylamine)

-

Purification of the final product through crystallization or chromatographic methods

The reaction is typically conducted in a mixture of organic solvents such as dichloromethane or dimethylformamide at room temperature to yield the Fmoc-protected amino acid.

Industrial Production

For larger-scale production, automated peptide synthesizers are employed to efficiently produce this compound with high purity and consistency. The industrial process employs similar chemistry to the laboratory scale but utilizes optimized reaction conditions and more efficient purification protocols to ensure product quality and yield.

Chemical Stability and Reactivity

Reactivity Patterns

The reactivity of this compound is primarily governed by:

-

The carboxylic acid group, which readily forms amide bonds during peptide coupling reactions

-

The Fmoc-protected amino group, which can be selectively deprotected using bases

-

The dimethylamino side chain, which remains unreactive under standard peptide synthesis conditions but can participate in specific post-synthetic modifications

Mechanism of Action in Peptide Synthesis

The mechanism of action of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid in peptide synthesis involves several key steps:

-

The Fmoc protecting group shields the alpha-amino group during coupling reactions, preventing undesired polymerization

-

During peptide synthesis, the carboxylic acid group is activated (typically as an active ester) to facilitate amide bond formation

-

The Fmoc group undergoes selective deprotection under basic conditions (typically using piperidine in DMF), generating a free amino group for the next coupling step

-

The dimethylamino side chain remains protected throughout the synthesis, introducing this functional group into the final peptide sequence

This controlled reactivity pattern allows for the precise incorporation of this non-canonical amino acid into peptide sequences with high efficiency and purity.

Comparison with Similar Compounds

Structural Analogues

Several structural analogues of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid exist with varying chemical and biological properties. Table 3 provides a comparative analysis of these related compounds.

Table 3: Comparison with Structural Analogues

These structural differences significantly impact the chemical reactivity, stability, and potential applications of each compound in peptide chemistry and biomedical research .

Advantages and Limitations

The unique advantages of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid compared to similar compounds include:

-

Enhanced stability under basic conditions typically used in Fmoc-based peptide synthesis

-

Compatibility with multiple deprotection cycles without degradation

-

The dimethylamino group provides a tertiary amine functionality that can influence peptide properties

-

Racemic nature allows for exploration of both D and L stereochemistry effects in peptides

-

Potential for undefined stereochemistry at the alpha carbon (being a DL mixture)

-

Limited data on specific biological activities compared to natural amino acids

-

Higher cost compared to standard amino acids used in peptide synthesis

Research Applications and Future Directions

Current Research Applications

Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid has been utilized in various research applications:

-

Development of peptide-based therapeutics with enhanced stability

-

Creation of pH-responsive peptide materials

-

Study of non-canonical amino acid effects on peptide structure and function

-

Investigation of D vs L amino acid incorporation in bioactive peptides

Future Research Directions

Emerging research areas for this compound include:

-

Exploration of its potential in peptide-based drug delivery systems

-

Investigation of stereoselective effects on bioactivity when incorporated into peptides

-

Development of stimuli-responsive peptide materials utilizing the dimethylamino functionality

-

Application in peptidomimetic design for improved therapeutic properties

The continued study of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid is likely to yield new insights into peptide chemistry and expand its applications in drug development and biomaterial research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume